molecular formula C18H23NO3 B589681 N-Benzyl (-)-Normacromerine CAS No. 1329792-70-2

N-Benzyl (-)-Normacromerine

Cat. No.: B589681
CAS No.: 1329792-70-2
M. Wt: 301.386
InChI Key: YPZJYLXZURECSA-INIZCTEOSA-N
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Description

N-Benzyl (-)-Normacromerine is a chemical compound that belongs to the class of benzylamines It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is part of a larger molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl (-)-Normacromerine typically involves the reaction of a suitable precursor with benzyl chloride in the presence of a base. One common method is the reductive amination of a ketone or aldehyde with benzylamine, using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl (-)-Normacromerine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include benzyl derivatives, secondary amines, and substituted benzyl compounds.

Scientific Research Applications

N-Benzyl (-)-Normacromerine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-Benzyl (-)-Normacromerine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target.

Comparison with Similar Compounds

    N-Benzylphenethylamine: Known for its psychoactive properties.

    N-Benzyl-2-phenylethylamine: Studied for its neurochemical effects.

    N-Benzylbenzamide: Evaluated as an inhibitor of amyloid beta aggregation.

Uniqueness: N-Benzyl (-)-Normacromerine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(1R)-2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZJYLXZURECSA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C[C@@H](C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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